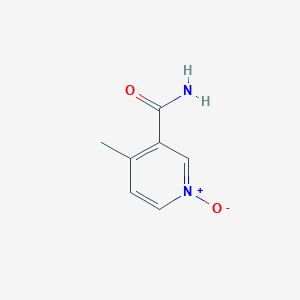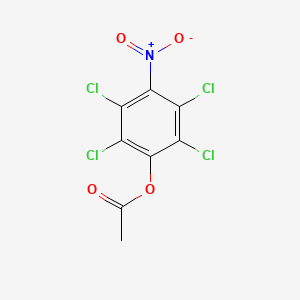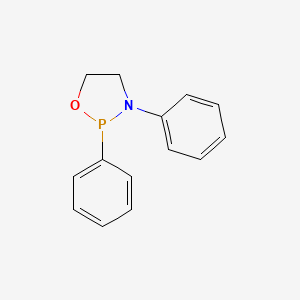
2,3-Diphenyl-1,3,2-oxazaphospholidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenyl-1,3,2-oxazaphospholidine is a phosphorus-containing heterocyclic compound. It is characterized by a five-membered ring structure that includes phosphorus, nitrogen, and oxygen atoms, along with two phenyl groups attached to the phosphorus atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-1,3,2-oxazaphospholidine typically involves the reaction of phosphorus trichloride with aniline and phenol in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) under controlled conditions to ensure high yield and purity . The general reaction scheme can be represented as follows:
PCl3+2C6H5NH2+2C6H5OH→(C6H5)2P(O)N(C6H5)+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diphenyl-1,3,2-oxazaphospholidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different phosphorus-containing species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphorus oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
2,3-Diphenyl-1,3,2-oxazaphospholidine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Diphenyl-1,3,2-oxazaphospholidine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also participate in nucleophilic and electrophilic reactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
2,3-Diphenyl-1,3,2-oxazaphospholidine can be compared with other similar compounds such as:
1,3,2-Oxazaphosphorinanes: These compounds have a similar ring structure but differ in the substituents attached to the ring.
1,3,2-Diazaphospholidines: These compounds contain nitrogen atoms in place of oxygen in the ring structure.
Phosphoranes: These compounds have a different ring size and structure but share some chemical properties with this compound.
The uniqueness of this compound lies in its specific ring structure and the presence of phenyl groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
5679-73-2 |
|---|---|
Formule moléculaire |
C14H14NOP |
Poids moléculaire |
243.24 g/mol |
Nom IUPAC |
2,3-diphenyl-1,3,2-oxazaphospholidine |
InChI |
InChI=1S/C14H14NOP/c1-3-7-13(8-4-1)15-11-12-16-17(15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
UWNLNWZQJSQMBF-UHFFFAOYSA-N |
SMILES canonique |
C1COP(N1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


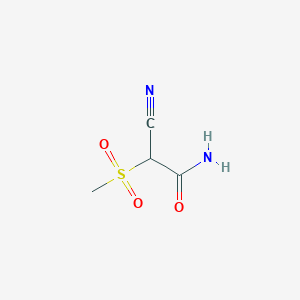
![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)
![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)


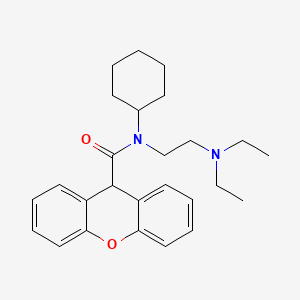
![1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea](/img/structure/B14736192.png)
![2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14736193.png)
![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)
![[Ethyl(dimethyl)silyl]methanol](/img/structure/B14736200.png)
